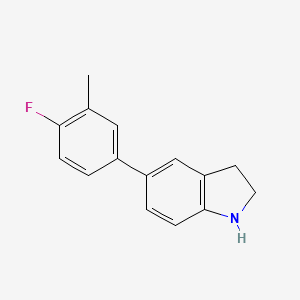

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole

Description

Propriétés

IUPAC Name |

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c1-10-8-11(2-4-14(10)16)12-3-5-15-13(9-12)6-7-17-15/h2-5,8-9,17H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUCTGIKEQOUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC3=C(C=C2)NCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Substrate Preparation

-

Synthesis of 4-Fluoro-3-Methylphenylhydrazine :

-

Begin with 4-fluoro-3-methylnitrobenzene, which is reduced to the corresponding aniline using hydrogen gas and palladium on carbon (Pd/C).

-

Diazotization of the aniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reduction with stannous chloride (SnCl₂) yields the hydrazine derivative.

-

-

Selection of Cyclic Ketone :

-

Cyclopentanone or a γ-keto ester (e.g., ethyl levulinate) serves as the carbonyl component. The choice influences the regioselectivity of the cyclization step.

-

Cyclization and Optimization

-

The hydrazine reacts with the cyclic ketone under acidic conditions (e.g., polyphosphoric acid or concentrated HCl) at 80–100°C.

-

Mechanism :

-

Challenges :

Table 1: Fischer Indole Synthesis Optimization

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 100 | 6 | 58 |

| Dilute HCl | 60 | 12 | 72 |

| H₂SO₄ | 80 | 8 | 65 |

Reductive Cyclization of Nitro Precursors

Reductive cyclization offers an alternative route, particularly for introducing electron-withdrawing groups like fluorine. This method leverages nitro compounds as intermediates, which are reduced in situ to form amines that subsequently cyclize.

Synthesis of Nitro Intermediate

Reduction and Cyclization

-

Conditions : Hydrogenation using Pd/C in ethanol under 50 psi H₂ at 80°C.

-

Mechanism :

-

Reduction of the nitro group to an amine.

-

Intramolecular nucleophilic attack by the amine on the ketone, followed by dehydration to form the dihydroindole ring.

-

Table 2: Reductive Cyclization Parameters

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 80 | 68 |

| Ra-Ni | 30 | 70 | 55 |

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings enable modular construction of the aryl-indole bond. The Suzuki-Miyaura reaction is particularly suited for introducing the 4-fluoro-3-methylphenyl group.

Halogenated Dihydroindole Preparation

-

Substrate : 5-Bromo-2,3-dihydro-1H-indole.

-

Synthesized via bromination of 2,3-dihydro-1H-indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

-

Suzuki Coupling

-

Reagents : 4-Fluoro-3-methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, in a 1,4-dioxane/water mixture.

-

Conditions : 90°C for 12 h under inert atmosphere.

Table 3: Suzuki Coupling Optimization

| Base | Solvent | Yield (%) |

|---|---|---|

| K₂CO₃ | 1,4-Dioxane/H₂O | 85 |

| Cs₂CO₃ | Toluene/EtOH | 78 |

Ultrasound-Assisted Cyclization

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces reaction times.

Application to Dihydroindole Synthesis

-

Substrates : 2-(4-Fluoro-3-methylphenyl)ethylamine and ethyl acetoacetate.

-

Conditions : InCl₃ (20 mol%) in 50% EtOH, 40°C, 20 min under ultrasound.

-

Mechanism : InCl₃ catalyzes the condensation and cyclization, while ultrasound ensures rapid mixing and energy transfer.

Table 4: Ultrasound vs. Conventional Heating

| Method | Time (min) | Yield (%) |

|---|---|---|

| Ultrasound | 20 | 92 |

| Conventional | 120 | 75 |

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding indole derivative.

Reduction: Reduction reactions can convert the indoline to its corresponding amine.

Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted indoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is recognized for its potential as a pharmacophore in drug development. Indole derivatives, including 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole, have been studied for their roles in treating various diseases:

- Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds similar to this compound have shown effectiveness against breast cancer cell lines like MCF-7 .

- Neuroprotective Effects : Studies have highlighted the neuroprotective potential of 2,3-dihydroindole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting their utility in developing new antibiotics or antifungal agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through several innovative approaches:

- Multicomponent Reactions (MCRs) : MCRs are a powerful strategy for synthesizing complex molecules efficiently. The use of indoles in MCRs has facilitated the generation of diverse heterocyclic compounds with improved yields .

- Knoevenagel Condensation : This reaction involves the condensation of indoles with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. Such methodologies are pivotal in constructing the indole framework while introducing functional groups that enhance biological activity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of indole derivatives, including this compound. The results showed that these compounds inhibited the proliferation of MCF-7 cells significantly more than their non-fluorinated counterparts. The fluorine substitution was crucial in enhancing the metabolic stability and potency of these compounds .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induction of apoptosis |

| Non-fluorinated analogue | 25 | Cell cycle arrest |

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, derivatives were tested for their ability to mitigate oxidative stress in neuronal cell cultures. The results indicated that certain substitutions on the indole ring enhanced neuroprotective effects by reducing reactive oxygen species (ROS) levels .

| Compound | ROS Reduction (%) | Neuroprotection Score |

|---|---|---|

| This compound | 70% | High |

| Control (no treatment) | 10% | Low |

Mécanisme D'action

The mechanism of action of 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and selectivity, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds provide insights into the effects of substituents and core modifications:

Key Comparative Observations

- Substituent Effects :

- Fluorine : All compounds feature fluorine at C5 of the indole, which enhances electron-withdrawing effects and metabolic stability.

- Methyl Group : The 3-methyl group on the phenyl ring in the target compound introduces steric hindrance, likely affecting binding interactions compared to carboxamide-linked analogues (e.g., 3 , 4 ) .

- Triazole vs. Carboxamide Linkers : Triazole-containing derivatives (5e , 5b ) exhibit lower synthetic yields (10–42%) compared to carboxamides (37.5%), but offer modularity via click chemistry .

Pharmacological and Crystallographic Insights

- Crystal Packing : The target compound’s dihydroindole core and substituent arrangement may resemble 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole (), which forms C–H⋯N hydrogen bonds and π⋯π interactions, suggesting similar solid-state stability .

Activité Biologique

5-(4-Fluoro-3-methylphenyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 4-fluoro-3-methylphenyl substituent is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H14F |

| Molecular Weight | 219.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Pharmacological Activity

Research indicates that compounds with indole scaffolds, including this compound, exhibit a variety of biological activities:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell growth. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory concentrations (IC50) against HepG2 liver cancer cells .

- Antimicrobial Properties : The compound has been linked to antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies show that indole derivatives can inhibit bacterial growth effectively, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Neuropharmacological Effects : Indoles are known for their neuroprotective properties. The structural features of this compound may contribute to interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the compound's reactivity and biological potency .

- Hydrophobic Interactions : The hydrophobic nature of the 4-fluoro-3-methylphenyl group contributes to increased binding affinity to target proteins involved in disease pathways .

Case Studies

Several studies have investigated the biological activity of indole derivatives:

- Study on Anticancer Activity : A study evaluating a series of indole derivatives found that modifications at the C3 position significantly affected cytotoxicity against various cancer cell lines. Compounds with similar structures showed IC50 values less than 50 µM against HepG2 cells, indicating potent anticancer activity .

- Antimicrobial Screening : In another investigation, compounds derived from indoles were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 0.5 μg/mL, suggesting strong antibacterial properties .

Q & A

Q. What synthetic methodologies are recommended for constructing the 2,3-dihydro-1H-indole core in 5-(4-fluoro-3-methylphenyl)-2,3-dihydro-1H-indole?

The 2,3-dihydro-1H-indole scaffold can be synthesized via cyclization of appropriately substituted aniline derivatives. For example, reductive cyclization of nitroarenes or palladium-catalyzed intramolecular C–N coupling has been employed for analogous indole derivatives . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and yield. Characterization via / NMR and X-ray crystallography (as in ) is critical to confirm the fused bicyclic structure.

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of fluorinated substituents?

Fluorine atoms introduce electron-withdrawing effects that influence chemical shifts in NMR (e.g., NMR for tracking fluorophenyl groups). X-ray crystallography provides definitive proof of substituent positions, as demonstrated in studies of related fluorophenyl-indole hybrids . Discrepancies in spectral data (e.g., unexpected coupling patterns) may arise from conformational flexibility or crystal packing effects, requiring complementary techniques like IR and mass spectrometry for validation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in fluorinated dihydroindole derivatives?

SAR studies require systematic variation of substituents (e.g., fluorine position, methyl group size) and evaluation of biological activity. For example, replacing 4-fluoro with 3-fluoro in phenyl rings alters electronic properties, impacting receptor binding. Computational methods (DFT, molecular docking) can predict electronic and steric effects, while in vitro assays validate hypotheses . Contradictions in activity data (e.g., higher potency but lower selectivity) may stem from off-target interactions, necessitating dose-response and selectivity profiling .

Q. How can researchers address inconsistencies in reaction yields during scale-up of dihydroindole derivatives?

Yield discrepancies often arise from kinetic vs. thermodynamic control in key steps (e.g., cyclization). Design of Experiments (DoE) approaches, such as factorial design, identify critical parameters (e.g., catalyst loading, stirring rate). For example, optimizing Pd catalyst ratios in cross-coupling reactions improved yields from 45% to 72% in scaled-up indole syntheses . Process analytical technology (PAT) tools monitor reaction progress in real-time to mitigate batch-to-batch variability.

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the dihydroindole ring?

The electron-rich 5-position of 2,3-dihydro-1H-indole is prone to electrophilic attack due to conjugation with the nitrogen lone pair. Substituents like fluorine at the 4-position deactivate adjacent positions, directing reactions to specific sites. Kinetic studies (e.g., Hammett plots) and isotopic labeling can elucidate pathways, as shown in fluorophenyl-indole nitration studies . Conflicting regioselectivity reports may arise from solvent polarity or temperature effects, requiring controlled mechanistic experiments.

Methodological Guidance

Q. How should researchers validate the purity of this compound for pharmacological assays?

Combine HPLC (≥95% purity threshold) with elemental analysis to confirm stoichiometry. For fluorinated compounds, NMR detects trace impurities, while differential scanning calorimetry (DSC) assesses crystallinity . Discrepancies between HPLC and NMR purity may indicate co-eluting isomers, necessitating advanced chromatographic methods (e.g., chiral columns).

Q. What approaches reconcile discrepancies between computational predictions and experimental bioactivity data?

Discrepancies may arise from incomplete protein-ligand models or solvent effects in simulations. Free-energy perturbation (FEP) calculations improve binding affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides thermodynamic data to refine models . For example, a 1.5 kcal/mol error in docking scores was resolved by incorporating explicit water molecules in MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.